5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a nitrobenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
478254-69-2 |
|---|---|
Molecular Formula |
C15H10ClN5O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-6-3-5-10(8-12)14-18-19-15(24)20(14)17-9-11-4-1-2-7-13(11)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
HHLULPCTQXNVNU-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the chlorophenyl group could introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 359.79 g/mol. Its structure includes a triazole ring, which is known for its biological activity and ability to form coordination complexes with metal ions.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been synthesized and evaluated for their effectiveness against various bacterial strains. A study demonstrated that 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol showed promising results against gram-positive bacteria, suggesting its potential as an antibiotic agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to inhibit the growth of cancer cells by interfering with cellular processes. In vitro studies have shown that this specific compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Material Science Applications
Coordination Chemistry
The ability of 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol to form complexes with transition metals has been explored in material science. Such complexes can exhibit unique electronic properties that are useful in designing new materials for electronic applications. For example, studies have reported the synthesis of metal complexes using this ligand, revealing their potential in creating conductive materials .
Nonlinear Optical Materials
The compound's structural features make it suitable for applications in nonlinear optics. Research has indicated that triazole-based compounds can be used to develop materials with high nonlinear optical coefficients, which are essential for applications in photonics and telecommunications .
Analytical Chemistry Applications
Analytical Reagents
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been utilized as an analytical reagent for detecting metal ions. Its ability to form stable complexes with various metal ions allows it to serve as a selective sensor for environmental monitoring and quality control in industrial processes .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The triazole ring and nitrobenzylidene moiety may play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol shares similarities with other triazole derivatives, such as 1,2,4-triazole-3-thiol and its various substituted analogs.
- Compounds like 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol are unique due to the presence of both the chlorophenyl and nitrobenzylidene groups, which may confer distinct chemical and biological properties .
Uniqueness
Its structure provides opportunities for further modification and exploration in various fields of research .
Biological Activity
5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a triazole ring, a chlorophenyl group, and a nitrobenzylidene moiety, making it a candidate for various pharmacological applications. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, potential anticancer effects, and mechanisms of action.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₀ClN₅O₂S |
| Molecular Weight | 359.8 g/mol |
| CAS Number | 478255-18-4 |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Reacting hydrazine derivatives with carbon disulfide leads to cyclization into the triazole structure.
- Chlorophenyl Group Introduction : A substitution reaction incorporates the chlorophenyl moiety into the triazole ring.
- Nitrobenzylidene Addition : A condensation reaction with 2-nitrobenzaldehyde forms the nitrobenzylidene part of the molecule.
Antimicrobial Activity
Research indicates that 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has demonstrated activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
A study found that at a concentration of 125 µg/mL, the minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL against these pathogens .
Anticancer Potential
The compound's potential as an anticancer agent is currently under investigation. Preliminary data suggest that its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes critical for tumor growth. Further studies are needed to elucidate its precise mode of action and efficacy in cancer models.
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Disruption of Cell Membranes : The thiol group may interact with membrane components, leading to increased permeability and cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.
Study on Antimicrobial Activity
A recent study synthesized various S-substituted derivatives of triazole-thiols and evaluated their antimicrobial activity. The results indicated that modifications in substituents significantly influenced their effectiveness against microbial strains. Notably, compounds with similar structural features to 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol showed promising results with MIC values comparable to established antibiotics .
Research on Structure-Bioactivity Relationships
Another study focused on understanding the structure-bioactivity relationship (SBR) among triazole derivatives. It highlighted that variations in functional groups directly affected biological activity profiles. The findings suggested that this compound's unique structure could be optimized for enhanced antimicrobial or anticancer properties .
Q & A
Basic Synthesis
Q: What is the standard synthetic route for 5-(3-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol? A: The compound is synthesized via Schiff base formation. First, 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclization of thiosemicarbazide intermediates. This intermediate is then refluxed with 2-nitrobenzaldehyde in ethanol, catalyzed by glacial acetic acid, to form the Schiff base . Yield optimization (e.g., 90% in ) requires precise stoichiometry, solvent choice (e.g., ethanol or acetic acid), and reflux duration (e.g., 10 hours) .
Basic Characterization
Q: Which spectroscopic and analytical methods are essential for confirming the structure? A: Key methods include:
- IR spectroscopy to identify functional groups (e.g., C=N at ~1600 cm⁻¹, NH at ~3000 cm⁻¹, C=S at ~1243 cm⁻¹) .
- ¹H NMR to verify aromatic protons (δ 6.86–8.15 ppm) and substituent environments .
- Elemental analysis to validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Mass spectrometry (EI-MS) for molecular ion confirmation (e.g., M+1 peaks) .
Advanced Synthesis Optimization
Q: How can reaction conditions be tailored to improve synthesis efficiency? A: Optimization strategies include:
- Solvent selection : Glacial acetic acid enhances Schiff base formation via protonation of the amine group .
- Catalyst screening : Acidic or mild basic conditions (e.g., triethylamine) influence reaction rates .
- Temperature control : Reflux at 80–100°C balances yield and side-product formation .
- Purification : Recrystallization from ethanol or DMF/ethanol mixtures improves purity .
Data Contradiction Resolution
Q: How should researchers address discrepancies in spectral data (e.g., NMR/IR)? A:
- Cross-validate with literature : Compare observed C=N stretches (~1600 cm⁻¹) and aromatic proton shifts with published analogs .
- Consider tautomerism : Thiol-thione tautomerism (e.g., thiol ↔ thione) can alter spectral features; variable-temperature NMR or IR studies clarify equilibrium states .
- Repetition under controlled conditions : Ensure consistent solvent, concentration, and instrument calibration .
Biological Activity Evaluation
Q: What experimental designs are recommended for assessing antibacterial activity? A:
- Metal complexation : Synthesize Cu(II) or Co(II) complexes (1:2 molar ratio of metal:ligand) to enhance bioactivity .
- Agar diffusion/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Positive controls : Use standard antibiotics (e.g., ampicillin) to benchmark activity .
Computational Pharmacology
Q: How can in silico methods predict pharmacological potential? A:
- PASS Online : Predicts antimicrobial, anticancer, or enzyme inhibitory activity based on structural motifs .
- Molecular docking : Screen against target proteins (e.g., DNA gyrase for antibacterials) using software like AutoDock .
- QSAR models : Correlate substituent effects (e.g., nitro groups) with bioactivity using regression analysis .
Metal Complex Synthesis
Q: What methodologies characterize metal complexes of this compound? A:
- Synthesis : React the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol under nitrogen .
- Characterization : Use molar conductance (non-electrolytic behavior in DMSO), UV-Vis (d-d transitions), and magnetic susceptibility (e.g., paramagnetism for Cu(II)) .
Stability Profiling
Q: How is stability assessed under varying conditions? A:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
- pH-dependent studies : Monitor hydrolysis in buffers (pH 1–13) via HPLC .
- Light/thermal stress tests : Expose to 40–60°C/UV light and track degradation products .
Tautomerism Analysis
Q: How can thiol-thione tautomerism be experimentally investigated? A:
- Variable-temperature NMR : Observe proton shifts (e.g., NH vs. SH) at 25–100°C .
- IR in different states : Compare solid-state (KBr pellet) vs. solution spectra to identify dominant tautomers .
Structure-Activity Relationships (SAR)
Q: How do substituents influence bioactivity? A:
- Electron-withdrawing groups : Nitro or chloro groups enhance antibacterial activity by increasing electrophilicity .
- Comparative studies : Synthesize analogs (e.g., 3-fluorophenyl or cyclohexyl derivatives) and test against parent compounds .
- Statistical analysis : Use ANOVA to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
